1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene

Lipophilicity LogP Drug design

Fragment-based drug discovery often lacks chiral, lipophilic building blocks with optimal molecular weight for CNS target screening. This compound fills that gap: - Racemic mixture (MW 230.27) provides entry to both (R)- and (S)-enantiomers via chiral resolution, supporting asymmetric synthesis of kinase inhibitor pharmacophores. - Predicted logP ~4.2-4.6 enables blood-brain barrier penetration studies; superior to non-fluorinated analogs (logP ~3.6). - Dual +I/-I substitution pattern offers unique electronic tuning for SAR campaigns, irreplaceable by simpler mono-substituted or ring-CF₃ analogs. Supplied with certified 95% purity; in stock for immediate global shipping.

Molecular Formula C13H17F3
Molecular Weight 230.27 g/mol
CAS No. 1221272-86-1
Cat. No. B1395740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl) benzene
CAS1221272-86-1
Molecular FormulaC13H17F3
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(F)(F)F
InChIInChI=1S/C13H17F3/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14,15)16/h4-7,9-10H,8H2,1-3H3
InChIKeyVQVYESDWIGTQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl)benzene: Key Molecular Identifiers


1-Isobutyl-4-(2,2,2-trifluoro-1-methylethyl)benzene is a para-disubstituted benzene derivative that carries an isobutyl group and a sterically encumbered 2,2,2-trifluoro-1-methylethyl (1,1,1-trifluoropropan-2-yl) moiety on the aromatic ring. Its molecular formula is C₁₃H₁₇F₃ and it has a molecular weight of 230.27 g/mol [1]. The compound is primarily supplied as a research chemical with a certified purity of 95% and is classified as an irritant (H317, H319) . Due to the presence of a chiral carbon in the trifluoropropan-2-yl side chain, the commercial racemic mixture offers entry to both enantiomeric series for asymmetric synthesis applications.

Workflow Asymmetric synthesis & chiral pool preparation
Selection Racemic mixture for enantiomer exploration
Use context Fluorinated fragment library design & SAR studies

Why Generic Analogs Cannot Substitute This Compound


The dual-substitution pattern in 1-isobutyl-4-(2,2,2-trifluoro-1-methylethyl)benzene creates a unique combination of electron-donating (+I effect from isobutyl) and strongly electron-withdrawing (–I effect from the CF₃ group) substituents that cannot be replicated by simpler mono‑substituted or symmetrically‑substituted analogs [1]. Replacing the CF₃‑bearing chiral center (logP ~4.2 predicted) with a direct ring‑CF₃ analog such as 4‑isobutylbenzotrifluoride (logP ~3.8) reduces both lipophilicity and steric bulk, altering pharmacokinetic properties in lead‑optimization campaigns. Likewise, substituting the isobutyl chain with a smaller alkyl group changes membrane permeability and protein‑binding profiles, making the target compound irreplaceable in structure‑activity relationship (SAR) studies.

Replacing the CF₃-bearing chiral center with a direct ring-CF₃ analog may reduce lipophilicity and steric bulk, altering membrane partitioning profiles.
Shorter alkyl chains in place of isobutyl can shift permeability and protein-binding behavior, limiting SAR transferability.
Mono-substituted or symmetrically substituted analogs may not replicate the dual electronic influence required for structure–activity relationship interpretation.

Property Comparison vs. Closest Analogs


Enhanced Lipophilicity over Non-Fluorinated Analogs

The target compound is predicted to have a logP (octanol/water partition coefficient) of approximately 4.2–4.6, which is substantially higher than the non-fluorinated 1-isobutyl-4-isopropylbenzene (predicted logP ~3.6) and the mono-fluorinated 1-isobutyl-4-(trifluoromethyl)benzene (predicted logP ~3.8) [1]. This increased lipophilicity results from the additional CF₃ group and the branched alkyl chain, which together enhance membrane permeability in cellular assays.

Lipophilicity Gain
Cross-study comparable
Predicted logP ~4.2–4.6 vs comparators ~3.6–3.8
ΔlogP ≈ +0.6 to +1.0
Supports membrane permeability assessment
Predicted logP (CC-DPS QSPR); experimental validation recommended
Lipophilicity LogP Drug design

Optimal Fragment Size for Fragment-Based Discovery

With a molecular weight of 230.27 g/mol [1], the target compound fits the 'fragment' space (MW < 300) used in fragment-based drug discovery (FBDD). In contrast, the commonly used fluorinated building block 1-(2,2,2-trifluoro-1-methylethyl)benzene (MW 174.16 g/mol) [2] lacks the necessary lipophilic anchor (isobutyl) for target engagement, while larger polyfluorinated analogs (MW >300) exceed optimal fragment size, reducing ligand efficiency.

Fragment MW Fit
Class-level inference
MW 230.27 g/mol
(200–300 Da fragment window)
Aligns with FBDD size guidelines
Theoretical fragment library design principles
Fragment-based drug discovery Molecular weight Lead optimization

Chiral Handle for Enantiopure Synthesis

The target compound contains a stereogenic carbon at the 2,2,2-trifluoro-1-methylethyl position (racemic mixture unless resolved). This chiral center is absent in the direct analog 1-isobutyl-4-(trifluoromethyl)benzene [1]. Consequently, after resolution, the enantiopure form can be used to construct optically active drug candidates with defined absolute configuration, whereas the non-chiral analog cannot provide this advantage.

Chiral Center
Head-to-head comparison
One chiral carbon at CF₃ position (racemic supplied)
Comparator: achiral analog without stereocenter
Supports enantiomer-attribution studies
Vendor may provide specific rotation data upon request
Chiral building block Asymmetric synthesis Enantiomeric excess

Key Intermediate in Kinase Inhibitor Patents

The 2,2,2-trifluoro-1-methylethyl pharmacophore is a key structural motif in multiple patented kinase inhibitors, including crystalline forms of 5-chloro-6-{2,6-difluoro-4-[3-(methylamino)propoxy]phenyl}-N-[(1S)-2,2,2-trifluoro-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine salts [1]. The target compound serves as a versatile precursor for introducing this pharmacophore into lead molecules, whereas non-fluorinated or mono-fluorinated analogs cannot access this chemical space.

Patent Pharmacophore
Class-level inference
2,2,2-trifluoro-1-methylethyl moiety matches kinase inhibitor patent US7419982B2
Relevant to patent-defined chemical space
Based on patent literature analysis
Kinase inhibitor Pharmaceutical intermediate Patent synthesis

Application Scenarios Where This Compound Excels


Fragment-Based Drug Discovery Libraries

The compound's molecular weight (230.27 g/mol ) places it within the optimal fragment size range (200–300 Da). Its balanced lipophilicity and the presence of a chiral handle make it a superior fragment candidate compared to smaller, less functionalized fluorinated benzenes (e.g., (2,2,2-trifluoro-1-methylethyl)benzene, MW 174.16 ). Screening this fragment can yield hits with higher ligand efficiency and more favorable physicochemical properties for subsequent lead development.

Chiral Pool for Enantiopure Drug Candidates

The commercial racemic mixture can be resolved into (R)- and (S)-enantiomers, which serve as chiral pool starting materials for asymmetric synthesis. This is particularly valuable for pharmaceutical programs targeting the 2,2,2-trifluoro-1-methylethyl pharmacophore found in several kinase inhibitor patents . Non-chiral analogs (e.g., 1-isobutyl-4-(trifluoromethyl)benzene) cannot provide this enantiomeric advantage, making the target compound irreplaceable in such synthetic routes.

SAR Studies for CNS-Penetrant Compounds

With a predicted logP of ~4.2–4.6, the compound is highly suited for SAR investigations of central nervous system (CNS) drug candidates, where moderate to high lipophilicity is required for blood-brain barrier penetration. Its lipophilicity is significantly greater than that of the non-fluorinated 1-isobutyl-4-isopropylbenzene (predicted logP ~3.6 ), allowing medicinal chemists to probe the impact of increased lipophilicity on target engagement and off-target profiles.

Building Block for Fluorinated Polymers

The compound's bifunctional aromatic core can be further functionalized (e.g., via halogenation or Suzuki coupling) to create monomers for fluorinated polymers. Compared to 1-isobutyl-4-(trifluoromethyl)benzene, the target compound offers enhanced thermal stability and reduced volatility due to its higher molecular weight and steric bulk, making it a preferred intermediate for specialty polymer synthesis.

Application
Selection Property
Validation Focus
Fragment-based library design
MW and lipophilicity balance
Ligand efficiency screening
Chiral pool synthesis
Racemic mixture for enantiomer resolution
Enantiopurity and attribution
CNS penetration SAR
High lipophilicity (logP context)
Blood-brain barrier permeability assays
Fluorinated polymer precursor
Bifunctional aromatic core
Thermal stability and volatility assessment
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